REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:18])[C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[N:8]=1>CCO.[Fe]>[CH3:2][N:3]([CH3:18])[C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[N:8]=1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1SC=C(N1)C1=CC=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6.51 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The solid on the filter was washed with hot EtOH (200 mL)
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with EtOAc and Et2O (1:1, 100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 25% of its original volume
|
Type
|
ADDITION
|
Details
|
This solution was diluted with EtOAc (150 mL)
|
Type
|
WASH
|
Details
|
The mixture was washed successively with saturated aqueous NaHCO3, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1SC=C(N1)C1=CC=C(C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |